molecular formula C20H19ClN4O3S B2978516 N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923185-42-6

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2978516
CAS No.: 923185-42-6
M. Wt: 430.91
InChI Key: WKBZAJBYHHJRHY-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by various analyses. For instance, a related compound, 5-((2-(4-chlorobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy) benzaldehyde, was found to be a solid with a yield of 71%, melting point of 146–148 °C, and IR (KBr in cm −1): 2925, 2872, 1679, 1648, 1037 .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • A study by Başoğlu et al. (2013) involved the synthesis of several azole derivatives starting from furan-2-carbohydrazide, which were then screened for antimicrobial activities. Some compounds demonstrated activity against tested microorganisms, indicating potential applications in antimicrobial therapy (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
  • Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives with potential anticancer properties. These compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting their utility in anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).

Synthesis and Characterization of Derivatives

  • Kumar et al. (2017) developed novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed significant antidepressant and antianxiety activity in albino mice, highlighting the therapeutic potential of such compounds (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
  • A study by Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, which were screened for antimicrobial activity. One compound, in particular, showed superior growth inhibition against A. baumannii, indicating potential for development into antimicrobial agents (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).

Molecular Docking and Theoretical Studies

  • Deshmukh et al. (2017) reported the synthesis of novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus, which were subjected to antibacterial screening. Some compounds showed moderate activity against B. subtilis and E. coli, suggesting their potential in antibacterial drug development (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. As mentioned, related compounds have shown promising results in anticancer activity , suggesting potential applications in medical and pharmaceutical research. Further studies could also explore the compound’s potential antifungal and herbicidal properties .

Mechanism of Action

Target of Action

The primary target of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This compound’s interaction with the D4 dopamine receptor can result in changes in the receptor’s behavior, affecting the signaling pathways it is involved in .

Pharmacokinetics

It is soluble in dmso , which could potentially affect its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide’s action would depend on the specific physiological and pathological context in which it is used. Given its target, it could potentially affect dopaminergic signaling in the CNS .

Properties

IUPAC Name

N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBZAJBYHHJRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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